Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate
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Overview
Description
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, a nitro group, and an ethyl ester functional group attached to the indole core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and nitro groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products:
Reduction: Formation of Ethyl 5-amino-3-methyl-7-nitro-1H-indole-2-carboxylate.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to receptors and enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- Ethyl 2-methylindole-3-carboxylate
- Methyl indole-5-carboxylate
- Methyl indole-6-carboxylate
Comparison: Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is unique due to the presence of the methoxy and nitro groups, which impart distinct chemical reactivity and biological activity compared to other indole derivatives. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Biological Activity
Introduction
Ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This compound exhibits structural features that suggest a capacity for interaction with melatonin receptors, which are pivotal in regulating circadian rhythms and sleep patterns. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2O4, with a molecular weight of approximately 278.26 g/mol. The compound features a methoxy group at the 5-position, a nitro group at the 7-position, and an ethyl ester functional group at the 2-position. These structural elements contribute to its solubility and reactivity, enhancing its potential as a pharmacological agent.
Potential Biological Activities
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Melatoninergic Activity
- This compound has been investigated for its binding affinity to melatonin receptors (MT1 and MT2). Preliminary studies indicate that it may influence sleep patterns and neurophysiological processes through these interactions. This suggests potential applications in treating sleep disorders and mood regulation.
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Anti-inflammatory Properties
- Similar compounds have demonstrated anti-inflammatory effects, which may extend to this compound. The presence of the methoxy and nitro groups is hypothesized to enhance its ability to modulate inflammatory pathways.
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Antioxidant Activity
- Indole derivatives are known for their antioxidant properties. This compound may exhibit similar characteristics, potentially offering protective effects against oxidative stress.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of related compounds that share similarities with this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 5-methoxytryptamine | Indole structure with methoxy group | Acts as a neurotransmitter; naturally occurring |
Ethyl 7-methoxy-5-nitroindole | Nitro group at a different position | Different receptor activity compared to Ethyl compound |
Methyl N-methyl-5,7-dimethoxyindole-2-carboxylate | Two methoxy groups | Enhanced reactivity due to multiple electron-donating groups |
This comparison highlights the versatility of indole derivatives in medicinal chemistry and their potential therapeutic applications.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of indole derivatives, including this compound. Notable findings include:
-
Binding Affinity Studies
- Research utilizing various techniques such as radiolabeled ligand binding assays has shown promising results regarding the affinity of this compound for melatonin receptors, indicating its potential role in sleep regulation.
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In Vivo Anti-inflammatory Effects
- Animal models have been employed to assess the anti-inflammatory effects of similar indole compounds, suggesting that this compound may exhibit comparable efficacy in reducing inflammation markers.
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Antioxidant Capacity Assessment
- In vitro assays measuring radical scavenging activity have indicated that compounds structurally related to this compound possess significant antioxidant capabilities, warranting further investigation into this compound’s potential benefits.
Properties
CAS No. |
1265145-36-5 |
---|---|
Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
ethyl 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-4-20-13(16)11-7(2)9-5-8(19-3)6-10(15(17)18)12(9)14-11/h5-6,14H,4H2,1-3H3 |
InChI Key |
PEDRXEIBKKHHIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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